molecular formula C15H13Li B14689084 lithium;3-phenylprop-1-enylbenzene CAS No. 34631-38-4

lithium;3-phenylprop-1-enylbenzene

Cat. No.: B14689084
CAS No.: 34631-38-4
M. Wt: 200.2 g/mol
InChI Key: UZCFQLYSUAXUGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lithium;3-phenylprop-1-enylbenzene is an organolithium compound that features a lithium atom bonded to a 3-phenylprop-1-enylbenzene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;3-phenylprop-1-enylbenzene typically involves the reaction of 3-phenylprop-1-enylbenzene with a lithium reagent. One common method is the reaction of 3-phenylprop-1-enylbenzene with n-butyllithium in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent purity, and inert atmosphere, to ensure consistent product quality. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Lithium;3-phenylprop-1-enylbenzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: It can be reduced to form alkanes or other reduced derivatives.

    Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides, and carbon dioxide (CO2) can react with this compound under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction may produce alkanes. Substitution reactions can lead to a variety of products, including new organolithium compounds or functionalized aromatic compounds.

Scientific Research Applications

Lithium;3-phenylprop-1-enylbenzene has several scientific research applications:

    Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Materials Science: The compound is explored for its potential use in the development of new materials, such as polymers and nanomaterials.

    Catalysis: It can serve as a catalyst or catalyst precursor in various chemical reactions, including polymerization and cross-coupling reactions.

    Battery Technology: Research is ongoing to explore its potential use in lithium-ion batteries and other energy storage systems.

Mechanism of Action

The mechanism of action of lithium;3-phenylprop-1-enylbenzene involves the interaction of the lithium atom with various molecular targets. The lithium atom can act as a nucleophile, attacking electrophilic centers in other molecules. This interaction can lead to the formation of new bonds and the transformation of the target molecules. The specific pathways involved depend on the nature of the target molecules and the reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Lithium phenylacetylide: Similar in structure but with an acetylide group instead of a prop-1-enylbenzene moiety.

    Lithium benzyl: Contains a benzyl group instead of a 3-phenylprop-1-enylbenzene moiety.

    Lithium phenylpropynyl: Features a propynyl group instead of a prop-1-enylbenzene moiety.

Uniqueness

Lithium;3-phenylprop-1-enylbenzene is unique due to its specific structure, which combines the properties of both lithium and the 3-phenylprop-1-enylbenzene moiety

Properties

CAS No.

34631-38-4

Molecular Formula

C15H13Li

Molecular Weight

200.2 g/mol

IUPAC Name

lithium;3-phenylprop-1-enylbenzene

InChI

InChI=1S/C15H13.Li/c1-3-8-14(9-4-1)12-7-13-15-10-5-2-6-11-15;/h1-13H;/q-1;+1

InChI Key

UZCFQLYSUAXUGP-UHFFFAOYSA-N

Canonical SMILES

[Li+].C1=CC=C(C=C1)[CH-]C=CC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.